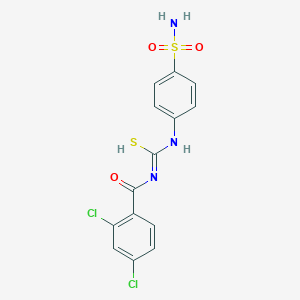![molecular formula C18H18ClN3O5S B320906 4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320906.png)
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core linked to a trimethoxyphenyl group through a hydrazo and sulfanylidenemethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the hydrazo and sulfanylidenemethyl linkages. For instance, the use of TMS-diazomethane has been reported in similar synthetic routes to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity of the final product through rigorous quality control measures. The use of automated reactors and continuous flow systems could enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydrazo group, potentially leading to the formation of azo compounds.
Reduction: Reduction reactions can break down the hydrazo linkage, resulting in simpler amine derivatives.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or interfering with cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[[[oxo-(3,4,5-trimethoxyphenyl)methyl]hydrazo]-sulfanylidenemethyl]benzamide
- Propiophenone derivatives
Uniqueness
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted benzamide core and trimethoxyphenyl group contribute to its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C18H18ClN3O5S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-chloro-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18ClN3O5S/c1-25-13-8-11(9-14(26-2)15(13)27-3)17(24)21-22-18(28)20-16(23)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,21,24)(H2,20,22,23,28) |
InChI Key |
ACNWFEJEHMZZTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B320827.png)
![N-[(3-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320829.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)
![N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B320833.png)

![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B320838.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)


![2,4-dichloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320844.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2,4-dichlorobenzamide](/img/structure/B320848.png)
![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B320849.png)
![N-(4-fluorobenzoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320851.png)
